(2-Bromophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

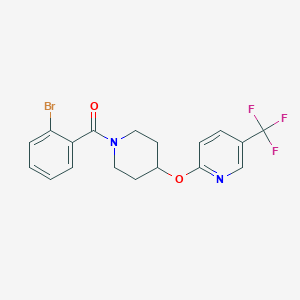

The compound “(2-Bromophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone” features a 2-bromophenyl group linked via a methanone bridge to a piperidin-1-yl moiety. The piperidine ring is substituted at the 4-position with a pyridin-2-yloxy group bearing a trifluoromethyl group at the 5-position.

Properties

IUPAC Name |

(2-bromophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrF3N2O2/c19-15-4-2-1-3-14(15)17(25)24-9-7-13(8-10-24)26-16-6-5-12(11-23-16)18(20,21)22/h1-6,11,13H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMAMGSCNQELGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Bromophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone , with the CAS number 1421492-02-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 429.2 g/mol. The structure features a bromophenyl group, a piperidine moiety, and a trifluoromethyl-pyridine derivative, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1421492-02-5 |

| Molecular Formula | C₁₈H₁₆BrF₃N₂O₂ |

| Molecular Weight | 429.2 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the piperidine ring and the introduction of the trifluoromethyl group. Specific methodologies can vary, but they often incorporate standard techniques in organic chemistry such as nucleophilic substitutions and coupling reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and glioblastoma (U251) cells. The mechanism often involves the induction of apoptosis through modulation of key signaling pathways such as Bcl-2 family proteins .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties suggest that this compound may possess activity against both bacterial and fungal strains. Compounds containing a brominated phenyl moiety have been documented to exhibit enhanced antimicrobial effects due to their ability to disrupt microbial cell membranes . The specific activity against multi-drug resistant strains remains an area for further exploration.

Anticonvulsant Activity

Although primarily focused on anticancer and antimicrobial properties, some derivatives have been evaluated for anticonvulsant activity. Studies indicate that modifications in the piperidine structure can enhance efficacy in seizure models, suggesting potential applications in neuropharmacology .

Case Studies

- Anticancer Efficacy : In a comparative study involving various synthesized analogs, compounds structurally related to this compound demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin, particularly in human melanoma models .

- Antimicrobial Testing : A series of tests conducted on related compounds revealed minimum inhibitory concentrations (MICs) ranging from 46.9 μg/mL to 93.7 μg/mL against Staphylococcus aureus, showcasing promising antibacterial potential .

Scientific Research Applications

Basic Information

- Molecular Formula : CHBrFNO

- Molecular Weight : 429.2 g/mol

- Structure : The compound features a bromophenyl group and a trifluoromethyl-pyridine moiety linked through a piperidine ring, which is characteristic of many pharmacologically active compounds.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to (2-Bromophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone exhibit significant anticancer properties. The presence of halogenated phenyl groups and nitrogen heterocycles often contributes to the modulation of biological targets involved in cancer progression. For instance, research into related compounds has shown that they can inhibit key signaling pathways in cancer cells, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Neurological Applications

The compound's structural features suggest potential interactions with neurotransmitter systems. Compounds containing piperidine and pyridine rings have been explored for their effects on neurodegenerative diseases. For example, studies have demonstrated that similar derivatives can act as NMDA receptor antagonists or modulators, which may help in conditions like Alzheimer's disease and schizophrenia by reducing excitotoxicity.

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of compounds related to this compound. The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and permeability of the compounds across bacterial membranes, potentially leading to increased efficacy against resistant strains.

Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Various analogs | Inhibition of cancer cell proliferation |

| Neurological | Piperidine derivatives | Modulation of NMDA receptors |

| Antimicrobial | Trifluoromethyl derivatives | Activity against resistant bacteria |

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the structure of this compound and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain modifications led to enhanced potency against breast cancer cells, suggesting a promising avenue for further drug development.

Case Study 2: Neuroprotective Effects

A recent investigation published in Neuroscience Letters examined the neuroprotective effects of similar piperidine-based compounds in models of oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce markers of oxidative stress and improve neuronal survival rates, indicating their potential use in treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenyl-Containing Analogues

Compounds with bromophenyl groups often exhibit distinct bioactivity profiles depending on substitution patterns. For example:

- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone ( ): This pyrazole derivative features a 4-bromophenyl group and demonstrates how halogen positioning (4-bromo vs. 2-bromo in the target compound) influences steric and electronic interactions. The 4-bromo substitution may enhance planar stacking in aromatic systems, whereas 2-bromo could introduce torsional strain.

- 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one ( ): The 4-bromophenyl ketone here is part of a trioxopyrimidine scaffold, highlighting the role of bromine in modulating electron-withdrawing effects and crystallinity.

Piperidine/Piperazine Derivatives

Piperidine and piperazine rings are common in drug design due to their conformational flexibility. Notable examples include:

- 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone ( ): This piperazine derivative substitutes the piperidine ring in the target compound with piperazine, increasing basicity. The trifluoroethanone group may enhance lipophilicity compared to the target’s methanone bridge.

Key Difference: The oxygen atom in the target compound’s pyridin-2-yloxy-piperidine linkage could improve hydrogen-bonding capacity compared to sulfur-containing or non-oxygenated analogues.

Trifluoromethylpyridine Systems

The 5-(trifluoromethyl)pyridin-2-yl group in the target compound is a hallmark of modern agrochemicals and pharmaceuticals. For instance:

- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ( ): The trifluoromethyl group here is para to the phenyl-piperazine linkage, whereas its meta position in the target compound’s pyridine ring may create distinct dipole interactions.

Key Difference : The 5-position of the trifluoromethyl group on pyridine in the target compound may optimize steric compatibility with hydrophobic binding pockets compared to para-substituted systems.

Comparative Data Table

Research Findings and Implications

- Trifluoromethyl Effects: The meta-trifluoromethylpyridine moiety likely improves metabolic stability over non-fluorinated systems, as seen in .

- Piperidine vs. Piperazine : The piperidine core in the target compound may offer better blood-brain barrier penetration than piperazine derivatives, which are more polar .

Q & A

Basic: What are the recommended synthetic routes for preparing (2-Bromophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the piperidin-4-ol intermediate functionalized with the pyridyloxy group.

- Step 2: Coupling the bromophenyl carbonyl moiety to the piperidine nitrogen via an acylation reaction.

- Step 3: Optimization of reaction conditions (e.g., using DMF as solvent, potassium carbonate as base, and controlled temperatures at 80–100°C) to enhance yield and purity .

- Key Validation: Monitor intermediates using TLC and confirm final product purity via HPLC (>95% at 254 nm) and ¹H/¹³C-NMR spectroscopy .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C-NMR: Essential for confirming the integration of aromatic protons (e.g., 2-bromophenyl protons at δ 7.3–7.8 ppm) and piperidine/trifluoromethylpyridine environments. Coupling constants (e.g., J = 5–8 Hz) help assign stereochemistry .

- HPLC: Quantify purity (retention time ~13–15 minutes under reverse-phase conditions) and detect byproducts .

- Elemental Analysis: Cross-check calculated vs. observed C/H/N percentages to identify discrepancies caused by hygroscopic intermediates .

Advanced: How to resolve contradictory elemental analysis data observed during synthesis?

Methodological Answer:

Discrepancies often arise from incomplete purification or hygroscopic intermediates.

- Approach 1: Re-crystallize the compound using hexane/EtOAC (5:5) to remove residual solvents .

- Approach 2: Perform Karl Fischer titration to quantify water content in hygroscopic samples.

- Approach 3: Validate via high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced: What strategies optimize the regioselective introduction of the trifluoromethylpyridyloxy group onto piperidine?

Methodological Answer:

- Reagent Selection: Use Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) for stereospecific ether formation between piperidin-4-ol and 5-(trifluoromethyl)pyridin-2-ol .

- Solvent Effects: Polar aprotic solvents (e.g., THF) improve nucleophilicity of the hydroxyl group.

- Monitoring: Track reaction progress via ¹⁹F-NMR to confirm successful incorporation of the CF₃ group (δ -60 to -65 ppm) .

Basic: How to design a stability study for this compound under varying pH and temperature conditions?

Methodological Answer:

- Protocol:

- Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 24–72 hours.

- Analyze degradation products using LC-MS and compare with stability-indicating HPLC methods.

- Key Parameters: Monitor hydrolysis of the ketone group or cleavage of the pyridyloxy linkage, which are common instability points .

Advanced: How to investigate the role of the bromine substituent in biological activity?

Methodological Answer:

- SAR Study: Synthesize analogs replacing bromine with Cl, F, or H. Compare IC₅₀ values in target assays (e.g., kinase inhibition).

- Computational Modeling: Perform docking studies to assess bromine’s steric/electronic effects on target binding pockets.

- Experimental Validation: Use X-ray crystallography (via SHELX-refined structures) to visualize halogen bonding interactions .

Advanced: How to address low yields in the final acylation step?

Methodological Answer:

Low yields often stem from steric hindrance at the piperidine nitrogen.

- Solution 1: Activate the carbonyl group using HATU or EDCI as coupling reagents to enhance electrophilicity .

- Solution 2: Use microwave-assisted synthesis (100°C, 30 minutes) to accelerate reaction kinetics .

- Work-Up: Purify via flash chromatography (silica gel, gradient elution) to isolate the product from unreacted starting materials .

Basic: What crystallization techniques are suitable for obtaining X-ray quality crystals?

Methodological Answer:

- Method 1: Slow evaporation from a saturated EtOAc/hexane mixture at 4°C.

- Method 2: Vapor diffusion using dichloromethane and pentane.

- Validation: Collect diffraction data (Mo-Kα radiation) and refine using SHELXL for accurate bond-length/angle determination .

Advanced: How to analyze conflicting bioactivity data across different assay platforms?

Methodological Answer:

- Step 1: Validate assay conditions (e.g., ATP concentration in kinase assays) to ensure consistency.

- Step 2: Compare solubility profiles (DMSO stock vs. aqueous buffer) to rule out aggregation artifacts.

- Step 3: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to confirm target engagement .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) due to potential irritancy of bromine/trifluoromethyl groups.

- Waste Disposal: Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal.

- Storage: Keep in amber vials under inert atmosphere (N₂) at -20°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.